molecular formula C11H23ClN6O4 B6314860 (2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride CAS No. 2415727-75-0

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride

Cat. No.: B6314860
CAS No.: 2415727-75-0
M. Wt: 338.79 g/mol
InChI Key: XRBVFISNMXMUKZ-LEUCUCNGSA-N
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Description

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple amino groups and a hydrochloride component, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride typically involves multiple steps, including the protection and deprotection of amino groups, peptide bond formation, and final purification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The scalability of these methods allows for the production of significant quantities of the compound for research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino groups, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups back to hydroxyl groups or amines.

    Substitution: Amino groups can participate in nucleophilic substitution reactions, forming new bonds with other organic or inorganic groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or primary amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, (2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride is studied for its potential role in protein synthesis and enzyme interactions. It can serve as a model compound for understanding peptide bond formation and stability.

Medicine

Medically, this compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development. Its unique structure allows for the exploration of new pharmacological activities and mechanisms of action.

Industry

In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
  • (2S)-5-oxopentanoic acid
  • (2S)-2-amino-5-oxopentanoic acid

Uniqueness

What sets (2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride apart from similar compounds is its combination of multiple amino groups and a hydrochloride component. This unique structure provides distinct reactivity and interaction profiles, making it particularly valuable for specific scientific and industrial applications.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N6O4.ClH/c12-6(2-1-5-16-11(14)15)9(19)17-7(10(20)21)3-4-8(13)18;/h6-7H,1-5,12H2,(H2,13,18)(H,17,19)(H,20,21)(H4,14,15,16);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBVFISNMXMUKZ-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCC(=O)N)C(=O)O)N)CN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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